![molecular formula C15H14ClNO2S B288845 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). MEK is a crucial component of the MAPK signaling pathway, which plays a key role in regulating various cellular processes such as cell growth, differentiation, and survival. PD98059 has been shown to effectively block the activation of MEK and downstream MAPKs, making it a valuable tool for investigating the function of this pathway in various physiological and pathological conditions.
作用机制
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline works by selectively inhibiting the activation of MEK, which is a crucial component of the MAPK pathway. MEK is responsible for phosphorylating and activating downstream MAPKs such as ERK1/2, which in turn regulate various cellular processes. By blocking the activation of MEK, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline effectively prevents the activation of downstream MAPKs, leading to a disruption of the MAPK signaling pathway and the cellular processes it regulates.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to have various biochemical and physiological effects depending on the cell type and context in which it is used. In cancer cells, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to inhibit cell growth and induce apoptosis (programmed cell death), potentially making it a useful anti-cancer agent. In neurons, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to regulate synaptic plasticity and contribute to the development of long-term potentiation (LTP), a process that is critical for learning and memory. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has also been implicated in the pathogenesis of neurodegenerative diseases, where it may contribute to the accumulation of toxic protein aggregates and the loss of neuronal function.
实验室实验的优点和局限性
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has several advantages for use in laboratory experiments. It is a highly selective inhibitor of MEK, which allows for specific targeting of the MAPK pathway without affecting other signaling pathways. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline is also relatively stable and easy to use, making it a convenient tool for investigating the role of the MAPK pathway in various cellular processes and diseases. However, there are also some limitations to the use of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline. For example, it has been shown to have off-target effects on other signaling pathways in certain cell types, which may complicate the interpretation of experimental results. Additionally, the high selectivity of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline means that it may not be effective in all cell types or contexts, and alternative inhibitors of the MAPK pathway may be required for certain experiments.
未来方向
There are several potential future directions for research involving 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline. One area of interest is the development of more potent and selective inhibitors of MEK and the MAPK pathway, which may have greater therapeutic potential for diseases such as cancer and neurodegeneration. Another area of interest is the investigation of the role of the MAPK pathway in other cellular processes and diseases, such as inflammation and immune function. Additionally, the use of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline in combination with other inhibitors or drugs may provide new insights into the complex signaling networks that regulate cellular processes and diseases.
合成方法
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylindole in the presence of a base, followed by a series of purification and isolation steps. The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been well-documented in the literature, and various modifications to the original procedure have been reported to improve the yield and purity of the final product.
科学研究应用
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes and diseases. For example, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway, making it a potential anti-cancer agent. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has also been used to study the role of the MAPK pathway in neuronal development and synaptic plasticity, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline |
|---|---|
分子式 |
C15H14ClNO2S |
分子量 |
307.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
InChI 键 |
NSDWNVMESZFLHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

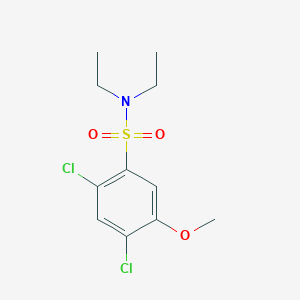
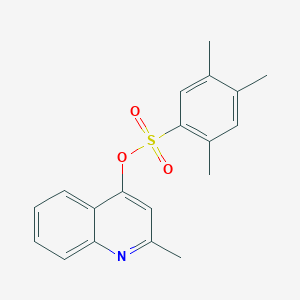
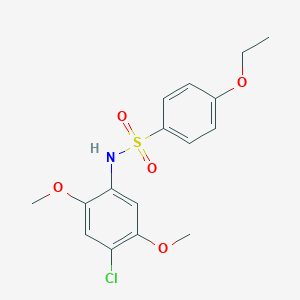
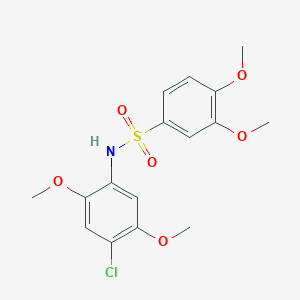
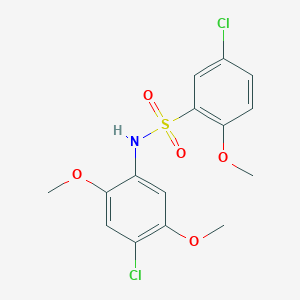
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)




